(2-Bromo-1,3-thiazol-5-yl) acetate
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Overview
Description
(2-Bromo-1,3-thiazol-5-yl) acetate is an organic compound featuring a thiazole ring substituted with a bromine atom at the second position and an acetate group at the fifth position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1,3-thiazol-5-yl) acetate typically involves the bromination of a thiazole precursor followed by esterification. One common method starts with the bromination of 1,3-thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting 2-bromo-1,3-thiazole is then reacted with acetic anhydride or acetyl chloride to form the acetate ester under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-1,3-thiazol-5-yl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new thiazole derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield dihydrothiazoles.
Ester Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
- Substituted thiazoles
- Thiazole sulfoxides and sulfones
- Thiazole carboxylic acids
Scientific Research Applications
Chemistry: (2-Bromo-1,3-thiazol-5-yl) acetate is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Thiazole derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties. They are investigated for their potential as therapeutic agents in treating various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, biocides, and other specialty chemicals. Its reactivity makes it a versatile building block for creating compounds with specific desired properties .
Mechanism of Action
The biological activity of (2-Bromo-1,3-thiazol-5-yl) acetate is primarily due to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
2-Bromo-1,3-thiazole: Lacks the acetate group, making it less reactive in esterification reactions.
(2-Chloro-1,3-thiazol-5-yl) acetate: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.
(2-Bromo-1,3-oxazol-5-yl) acetate: Contains an oxazole ring instead of a thiazole ring, leading to different chemical properties and applications.
Uniqueness: (2-Bromo-1,3-thiazol-5-yl) acetate is unique due to the presence of both a bromine atom and an acetate group on the thiazole ring. This combination enhances its reactivity and allows for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-3(8)9-4-2-7-5(6)10-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLZZIJEXPCFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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